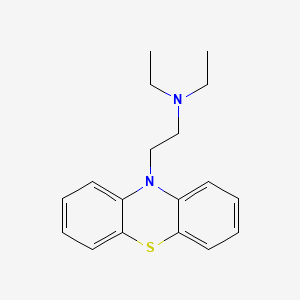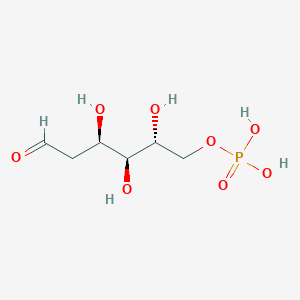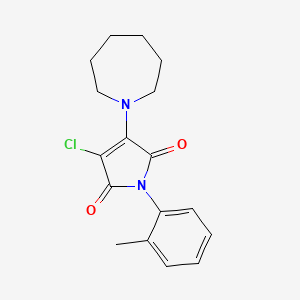
3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione is a member of maleimides.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
Research has shown that 1H-pyrrole-2,5-dione derivatives, similar to 3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione, are effective in inhibiting corrosion of carbon steel in acidic environments. This application is critical in industries where metal longevity is vital (Zarrouk et al., 2015).
2. Luminescent Polymers
These derivatives can be incorporated into polymers, yielding materials with strong fluorescence. This application is significant in the field of organic electronics, where such polymers can be used in light-emitting devices (Zhang & Tieke, 2008).
3. Glycolic Acid Oxidase Inhibition
Certain derivatives of 1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase. This enzyme is involved in metabolic pathways, and its inhibition can have therapeutic implications (Rooney et al., 1983).
4. Photoluminescent Materials
The application of these derivatives in photoluminescent materials offers potential in the development of new electronic materials with unique light-emitting properties (Beyerlein & Tieke, 2000).
5. Electron Transport in Solar Cells
These compounds have been used in the synthesis of n-type conjugated polyelectrolytes, which are integral in enhancing the efficiency of polymer solar cells. Their electron-deficient nature contributes to improved electron mobility and conductivity (Hu et al., 2015).
6. Anti-Cancer Therapeutics
Pyrrole derivatives have been synthesized for potential use in anti-cancer therapeutics, showing promise as inhibitors of specific protein kinases and exhibiting anti-tumor activities (Kuznietsova et al., 2019).
Eigenschaften
Produktname |
3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione |
|---|---|
Molekularformel |
C17H19ClN2O2 |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-8-4-5-9-13(12)20-16(21)14(18)15(17(20)22)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
RPUTUZDJJXOQOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
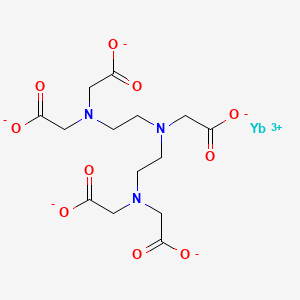
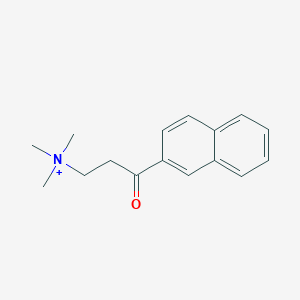
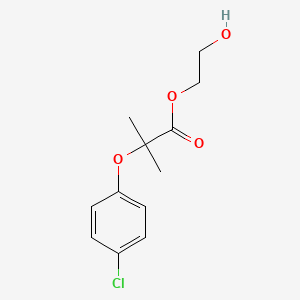


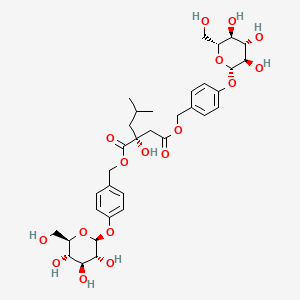
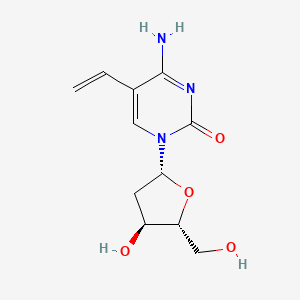
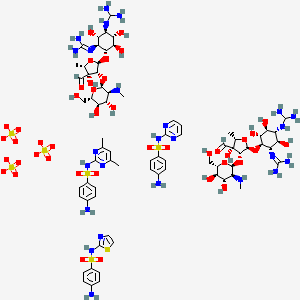
![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)

